molecular formula C25H20FN3O B2452894 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-89-5

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2452894
M. Wt: 397.453
InChI Key: GFFBFGPQHXIGPY-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms . The simplest member of the quinoline family is quinoline itself, a compound with molecular structure C9H7N . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms.


Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through several methods. One such method is the Friedländer condensation, which combines an α-amino aldehyde or ketone with another aldehyde or ketone with at least one methylene α adjacent to the carbonyl to furnish a substituted quinoline . Another method involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one pot van Leusen reaction and cyclization under basic conditions .


Molecular Structure Analysis

The molecular structure of quinolines consists of a benzene ring fused with a pyridine ring . Pyrazoles, on the other hand, have a five-membered ring structure with three carbon atoms and two nitrogen atoms.


Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, the Bischler-Napieralski Reaction allows the synthesis of 3,4-dihydroisoquinolines from the β-ethylamides of electron-rich arenes using condensation reagents such as P2O5, POCl3 or ZnCl2 .

Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives, including compounds similar to 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their efficient fluorophores properties, used in biochemistry and medicine for studying various biological systems. These compounds are synthesized through reactions involving chloro-methylquinolines with aminobenzoic acids, aiming to obtain new derivatives with potential as antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).

Molecular and Supramolecular Structures

The study of molecular and supramolecular structures of pyrazoline derivatives, closely related to the target compound, reveals insights into their geometric parameters and interactions. Such compounds demonstrate various conformational structures, which are critical in understanding their potential as bioactive molecules. The detailed analysis of these structures aids in the development of compounds with desirable biological activities (Köysal et al., 2005).

Biological and Pharmacological Activities

The derivatives of pyrazoloquinolines have been identified as potential ligands for various receptors, indicating a broad spectrum of biological and pharmacological activities. Their synthesis and evaluation have led to identifying compounds with high affinity for specific receptors, showcasing their potential in developing new therapeutic agents. For instance, certain pyrazolo[4,3-c]quinolin-3-ones have shown remarkable anxiolytic activity at low doses, underlining their significance in pharmacological research (López Rivilli et al., 2018).

Chemotherapeutic Activity

The exploration of 3-quinolinecarboxylic acid derivatives has unveiled their potential chemotherapeutic activity, characterized by specific groups attached to their structure, enhancing their effectiveness against certain cancer cell lines. This research avenue provides a foundation for developing novel chemotherapeutic agents based on quinoline derivatives, with targeted modifications to improve efficacy and selectivity (Frigola et al., 1987).

properties

IUPAC Name

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFBFGPQHXIGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

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